N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
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Overview
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antiviral and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.
Substitution: The thiadiazole derivative is then reacted with 4-ethoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antiviral and antitubercular activities.
Medicine: Potential therapeutic agent for treating viral infections and tuberculosis.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or proteins involved in viral replication or bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-ethoxybenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its thiadiazole ring is known for enhancing the compound’s stability and bioactivity .
Properties
Molecular Formula |
C18H16ClN3O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-15-9-5-13(6-10-15)17(23)20-18-22-21-16(25-18)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
QIIGPBYYHJYMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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